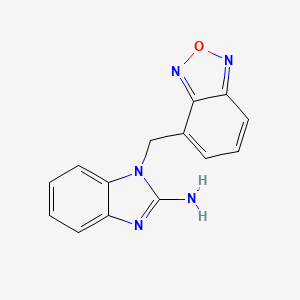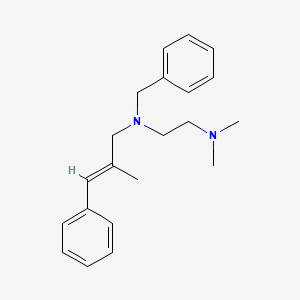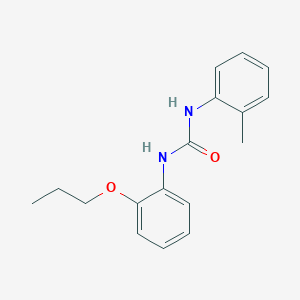![molecular formula C18H26N2O3 B5361190 1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5361190.png)
1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one, also known as HEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
作用机制
1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine in the brain. This results in an increase in the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine signaling and activity. The exact mechanism of action of this compound is still being studied, but it is believed to involve the binding of this compound to the dopamine transporter protein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the reuptake of dopamine in a dose-dependent manner. In vivo studies have shown that this compound can increase dopamine signaling and activity in the brain, which may have implications for the treatment of neuropsychiatric disorders such as ADHD and addiction. This compound has also been shown to have anti-inflammatory and analgesic properties, which may have implications for the development of new drugs.
实验室实验的优点和局限性
1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield, making it a cost-effective choice for researchers. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is still being studied. This compound also has low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one. One direction is to further investigate its mechanism of action and its potential application in the treatment of neuropsychiatric disorders such as ADHD and addiction. Another direction is to explore its potential as a building block for the synthesis of new compounds with therapeutic properties. Additionally, future studies could investigate the effects of this compound on other neurotransmitter systems and its potential as a drug for the treatment of pain and inflammation.
合成方法
The synthesis of 1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one involves the reaction of 4-piperidone hydrochloride with 2-(2-hydroxyethoxy)benzyl chloride in the presence of a base catalyst. This reaction results in the formation of this compound as a white solid with a high yield. The synthesis method of this compound is relatively simple and cost-effective, making it a popular choice for researchers.
科学研究应用
1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one has been extensively studied for its potential application in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of the dopamine transporter, which may have implications for the treatment of neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and addiction. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In medicinal chemistry, this compound has been used as a building block for the synthesis of various compounds with potential therapeutic properties.
属性
IUPAC Name |
1-[1-[[2-(2-hydroxyethoxy)phenyl]methyl]piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-12-13-23-17-5-2-1-4-15(17)14-19-10-7-16(8-11-19)20-9-3-6-18(20)22/h1-2,4-5,16,21H,3,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAVKCGJHGWOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)CC3=CC=CC=C3OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5361113.png)
![3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid](/img/structure/B5361126.png)



![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-[2-(4-nitrophenoxy)ethylidene]indoline](/img/structure/B5361142.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361153.png)

![2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5361160.png)
![N-[1-(4-ethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5361175.png)
![3-fluoro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5361180.png)


![4-(4-fluorobenzyl)-3-isopropyl-1-[(6-methylpyridin-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5361202.png)